![molecular formula C32H22 B13718038 9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene is a complex organic compound characterized by its unique polycyclic structure. This compound is part of a broader class of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and diverse applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene. This process is conducted in a high-temperature chemical microreactor at approximately 1300 ± 10 K. The reaction mechanism includes the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are often conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 3H-cyclopenta[a]naphthalene
- 1H-cyclopenta[b]naphthalene
- 1H-cyclopenta[a]naphthalene
- (E)-5-(but-1-en-3-yn-1-yl)-1H-indene
- (E)-6-(but-1-en-3-yn-1-yl)-1H-indene
Uniqueness
Compared to these similar compounds, 9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene stands out due to its extended conjugation and unique structural features, which enhance its stability and reactivity. These properties make it particularly valuable in applications requiring high-performance materials .
Propiedades
Fórmula molecular |
C32H22 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
9-(2-phenyl-2,3-dihydrocyclopenta[a]naphthalen-1-ylidene)fluorene |
InChI |
InChI=1S/C32H22/c1-2-10-21(11-3-1)29-20-23-19-18-22-12-4-5-13-24(22)30(23)32(29)31-27-16-8-6-14-25(27)26-15-7-9-17-28(26)31/h1-19,29H,20H2 |
Clave InChI |
AREPCFBCWXOFPI-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=C1C=CC6=CC=CC=C65)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



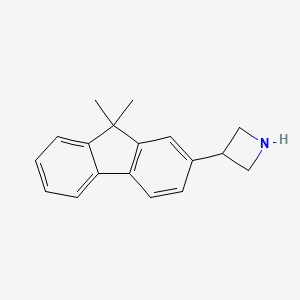

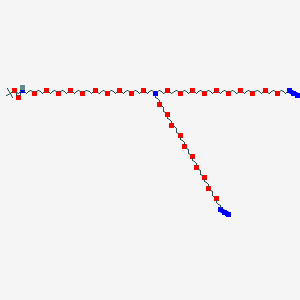

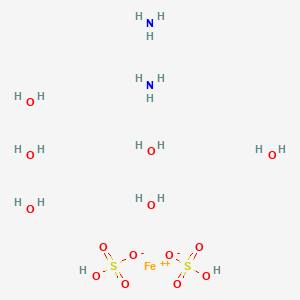
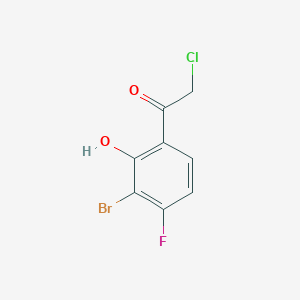
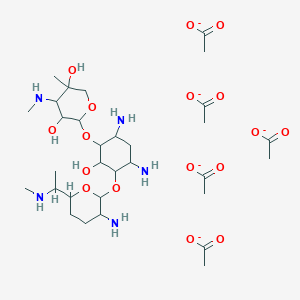

![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
